molecular formula C5H7ClN2O B2867671 (5-chloro-1-methyl-1H-imidazol-2-yl)methanol CAS No. 334893-99-1

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B2867671
CAS No.: 334893-99-1
M. Wt: 146.57
InChI Key: WVYWXQMEOXPVNO-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 2nd position of the imidazole ring. It has a molecular formula of C5H7ClN2O and a molecular weight of 146.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetaldehyde with methylamine to form 2-chloro-N-methylacetamide, which then undergoes cyclization with formamide to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol, a chemical compound belonging to the imidazole family, has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of a chlorine atom at the fifth position, a methyl group at the first position, and a hydroxymethyl group at the second position of the imidazole ring characterizes this compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
  • Biology Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
  • Medicine Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry Utilized in the development of new materials and as a catalyst in various industrial processes.

This compound has antimicrobial potential, with studies highlighting the ability of imidazole derivatives to inhibit various microbial strains.

Antimicrobial Activity of Imidazole Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The chlorine and hydroxymethyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biological Activity

(5-Chloro-1-methyl-1H-imidazol-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure features a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring. This unique substitution pattern is believed to influence its biological interactions.

Property Description
Molecular FormulaC₅H₆ClN₃O
Molecular Weight161.57 g/mol
SolubilitySoluble in water and organic solvents
Melting PointApproximately 90 °C

The mechanism of action for this compound involves its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The presence of both chlorine and hydroxymethyl groups enhances its binding affinity to these targets, potentially leading to varied biological effects.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study evaluating its efficacy against common bacterial strains demonstrated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations .

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Studies indicate that it inhibits the growth of fungi such as Candida albicans, with effective concentrations reported in the range of 16–32 µg/mL .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation involved testing this compound against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound displayed a notable zone of inhibition, indicating potential as a therapeutic agent against resistant strains .
  • Synergistic Effects with Other Agents : Another study explored the synergistic effects of combining this compound with conventional antibiotics. The results showed enhanced antimicrobial activity when used in conjunction with beta-lactam antibiotics, suggesting its potential role in combination therapy strategies .

Applications in Research and Medicine

Due to its diverse biological activities, this compound has several applications:

  • Pharmaceutical Development : Its structure serves as a building block for synthesizing more complex pharmaceutical compounds aimed at treating infections.
  • Agricultural Chemistry : The compound is being investigated for use in agrochemicals due to its antimicrobial properties against plant pathogens.

Properties

IUPAC Name

(5-chloro-1-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWXQMEOXPVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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